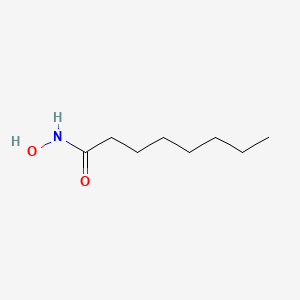

Octanohydroxamic acid

描述

辛酰异羟肟酸,也称为辛酰异羟肟酸,是一种有机化合物,化学式为 C_8H_17NO_2。它是一种白色或棕褐色的固体,源自椰子,主要用作各种配方中的防腐剂和螯合剂。 该化合物对细菌、酵母菌和霉菌有效,使其成为个人护理产品(如护发素、洗发水和其他化妆品)中的一种有价值的成分 .

准备方法

合成路线和反应条件: 辛酰异羟肟酸可以通过多种方法合成。一种常见的方法是使盐酸羟胺与醇溶液反应,然后加入正辛酸盐。反应在 5-15°C 的受控温度下进行,并将 pH 调至 5.0-6.5。然后将混合物在 20-40°C 下反应 1-3 小时。 反应结束后,冷却产物,过滤并重结晶以获得纯辛酰异羟肟酸 .

工业生产方法: 在工业环境中,辛酰异羟肟酸是使用类似的方法但以更大的规模生产的。该过程涉及使用盐酸羟胺、醇溶液和正辛酸盐,并仔细控制温度和 pH 值以确保高收率和纯度。 反应介质通常是醇水体系,它安全、经济,并且可以重复使用,从而降低了生产成本 .

化学反应分析

Method 1: Hydroxylamine Nitrate Route

Reactants:

-

Octanoyl chloride

-

Hydroxylamine nitrate

Conditions:

-

Temperature: 40–60°C

-

pH: 8–10 (maintained with NaOH)

-

Molar ratio (octanoyl chloride : hydroxylamine nitrate): 1:1 to 1:2

Reaction:

Yield: 70–85%.

Method 2: Hydroxylamine Hydrochloride Route

Reactants:

-

Methyl caprylate

-

Hydroxylamine hydrochloride

-

Calcium oxide

Conditions:

-

Temperature: 50–70°C

-

pH: 9–11

-

Reaction time: 4–6 hours

Reaction:

Yield: 65–80%.

| Synthesis Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Hydroxylamine Nitrate | Octanoyl chloride, hydroxylamine nitrate | 40–60°C, pH 8–10 | 70–85% |

| Hydroxylamine Hydrochloride | Methyl caprylate, hydroxylamine HCl | 50–70°C, pH 9–11 | 65–80% |

Chelation with Metal Ions

OHA forms stable complexes with transition metals like Mn(III/IV), Fe(III), and Cu(II) through coordination between its carbonyl oxygen and hydroxamic nitrogen. For example:

-

Mn₃O₄ Nanoparticle Functionalization :

OHA adsorbs onto Mn₃O₄ surfaces via Mn–OHA complexation, enabling phase transfer into 2-propanol for electrode fabrication. The hydrophobic alkyl chain facilitates dispersion, while the chelating groups stabilize nanoparticles .Applications include supercapacitor electrodes with 4.3 F cm⁻² capacitance at 40.1 mg cm⁻² active mass .

Esterification and Transesterification

OHA reacts with alcohols under acidic or enzymatic catalysis to form esters:

This reaction is utilized in cosmetic formulations to enhance ingredient stability.

Schiff Base Formation

OHA reacts with aldehydes/ketones to form Schiff bases, which are intermediates in medicinal chemistry:

These derivatives exhibit antimicrobial and anticancer properties.

Oxidation Reactions

OHA undergoes oxidation in the presence of strong oxidizers (e.g., H₂O₂, KMnO₄):

The product, octanenitroxylic acid, is studied for its biodegradability.

Hydrolysis

Under acidic or basic conditions, OHA hydrolyzes to hydroxylamine and octanoic acid:

Hydrolysis rates depend on pH, with faster degradation in alkaline media.

Key Reaction Conditions and Products

| Reaction Type | Conditions | Products |

|---|---|---|

| Chelation | Aqueous/2-propanol, RT | Metal-OHA complexes |

| Esterification | Acidic, 50–70°C | Alkyl hydroxamates |

| Oxidation | H₂O₂, 25–40°C | Octanenitroxylic acid |

| Hydrolysis | pH <3 or >10, 80°C | Octanoic acid, hydroxylamine |

This compound’s versatility in chelation, redox activity, and derivatization underscores its importance in materials science, catalysis, and pharmaceuticals. Its ability to stabilize metal nanoparticles and form bioactive derivatives positions it as a critical compound in advanced industrial applications.

科学研究应用

Metal Ion Chelation

Overview : Octanohydroxamic acid is particularly effective in binding metal ions, which makes it valuable for environmental remediation. It can extract heavy metals from contaminated water sources, thus playing a crucial role in wastewater treatment.

Case Study : Research has demonstrated that this compound can effectively adsorb on mineral surfaces such as monazite, facilitating the removal of rare earth elements from aqueous solutions. Kinetic and thermodynamic studies have shown that the adsorption mechanism involves both chemisorption and surface precipitation processes, maximizing at pH 9.0 .

| Parameter | Value |

|---|---|

| Maximum Adsorption | pH 9.0 |

| Adsorption Type | Chemisorption |

| Process Type | Surface Precipitation |

Pharmaceutical Development

Overview : The compound's structure allows for the design of novel drug candidates, particularly as inhibitors for specific enzymes. It has shown potential in treating conditions associated with elevated ammonia levels, such as hepatic encephalopathy.

Research Findings : A study highlighted the efficacy of hydroxamate-based urease inhibitors, including this compound, in reducing ammonia production in rodent models. These findings suggest that this compound could be developed into therapeutic agents for managing liver disease .

| Study Focus | Outcome |

|---|---|

| Urease Inhibition | Reduced ammonia levels in rodent models |

| Cytotoxicity | Low cytotoxic and mutagenic potential |

Cosmetic Formulations

Overview : this compound is utilized in skin care products to enhance formulation stability and improve the penetration of active ingredients into the skin.

Application Example : In cosmetic chemistry, this compound helps stabilize emulsions and improves the delivery of hydrophilic compounds through lipid membranes, thereby enhancing the overall efficacy of skin care formulations .

Polymer Chemistry

Overview : The compound serves as a functional monomer in polymer synthesis, improving the properties of coatings and adhesives.

Application Insight : In polymer science, this compound can be incorporated into polymer matrices to enhance adhesion properties and thermal stability. Its reactivity with various substrates allows for tailored polymer characteristics suited for specific industrial applications .

Biochemical Research

Overview : this compound is employed as a reagent in biochemical assays to study enzyme activities and interactions.

Research Applications : It has been used in various assays to investigate enzyme kinetics and inhibition mechanisms, contributing significantly to the understanding of biological processes involving metalloproteins and other enzyme systems .

作用机制

辛酰异羟肟酸主要通过螯合发挥作用。异羟肟酸官能团与金属离子结合,形成稳定的络合物。 这种螯合过程阻止了金属离子催化不希望发生的反应,从而稳定了配方并防止了微生物生长 . 在生物系统中,它可以通过与活性位点结合来抑制脲酶等酶,从而阻止酶催化其反应 .

类似化合物:

苯甲酰异羟肟酸: 另一种具有类似螯合特性的异羟肟酸,但应用不同。

水杨酰异羟肟酸: 以其用作脲酶抑制剂而闻名,类似于辛酰异羟肟酸。

乙酰异羟肟酸: 用于医疗应用,尤其是治疗泌尿道感染。

独特性: 辛酰异羟肟酸在弱酸性至中性 pH 范围内具有最佳有效性,使其特别适用于个人护理产品。 它能够与多种金属离子形成稳定的络合物,以及其抗菌特性使其有别于其他异羟肟酸 .

相似化合物的比较

Benzohydroxamic Acid: Another hydroxamic acid with similar chelating properties but different applications.

Salicylhydroxamic Acid: Known for its use as a urease inhibitor, similar to caprylhydroxamic acid.

Acetohydroxamic Acid: Used in medical applications, particularly for treating urinary tract infections.

Uniqueness: Caprylhydroxamic acid is unique due to its optimal effectiveness in the slightly acidic to neutral pH range, making it particularly suitable for personal care products. Its ability to form stable complexes with a wide range of metal ions and its antimicrobial properties further distinguish it from other hydroxamic acids .

生物活性

Octanohydroxamic acid (OHA), a member of the hydroxamic acid family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, focusing on its enzyme inhibition properties, cytotoxicity, mutagenicity, and pharmacokinetics.

Chemical Structure and Properties

This compound has the chemical formula CHNO and is characterized by a hydroxamic functional group attached to an octane chain. Its structure allows it to interact with various biological targets, particularly enzymes.

Enzyme Inhibition

Urease Inhibition

One of the most significant biological activities of OHA is its role as a urease inhibitor. Ureases are enzymes that catalyze the hydrolysis of urea into ammonia and carbon dioxide, contributing to conditions like hepatic encephalopathy. Research indicates that OHA exhibits potent inhibition of urease activity, which could help manage elevated ammonia levels in patients with liver disease. A study demonstrated that OHA reduced ammonemia in rodent models by inhibiting urease-mediated ammonia production, highlighting its potential as a therapeutic agent for hepatic encephalopathy .

Other Enzyme Targets

Beyond ureases, hydroxamic acids are known to inhibit various enzymes, including matrix metalloproteinases (MMPs) and peroxidases. These properties suggest that OHA may also play a role in anti-inflammatory and anti-tumor activities .

Cytotoxicity and Mutagenicity

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of OHA on various cell lines. Results indicate low cytotoxic potential at micromolar concentrations, with significant reductions in cell viability observed only at higher concentrations (≥ 5 mM). For instance, 2-octynohydroxamic acid (a related compound) demonstrated reduced cell viability at concentrations above 1 mM .

Mutagenicity Assessment

The mutagenic potential of OHA has been evaluated using different bacterial strains. While some hydroxamic acids have shown mutagenic effects, OHA exhibited minimal mutagenicity in standard assays up to certain concentrations. Specifically, it was not mutagenic in Salmonella typhimurium strains at concentrations below 13.3 mM .

Pharmacokinetics

Absorption and Stability

Pharmacokinetic studies reveal that OHA is rapidly converted in simulated intestinal fluids, affecting its absorption profile. The stability of OHA is influenced by pH levels; it shows greater stability at lower pH levels, which could be leveraged for targeted delivery in colonic formulations .

Transport Studies

Transport studies using Caco-2 cell monolayers indicated that OHA has limited epithelial permeability due to rapid cyclization to other metabolites during incubation at physiological pH. This characteristic is advantageous for ensuring high local concentrations in the colon while minimizing systemic exposure .

Case Studies and Research Findings

属性

IUPAC Name |

N-hydroxyoctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7-8(10)9-11/h11H,2-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUVUPQQFXCJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074609 | |

| Record name | Octanamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Octanamide, N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7377-03-9 | |

| Record name | Octanohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7377-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007377039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caprylhydroxamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octanamide, N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxyoctanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPY805K99W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the interaction between N-Hydroxyoctanamide and msAPAH?

A1: The study of N-Hydroxyoctanamide in complex with msAPAH provides valuable insights into the enzyme's structure and function. APAH enzymes play a crucial role in the metabolism of polyamines, which are essential for cell growth and differentiation. Understanding how inhibitors like N-Hydroxyoctanamide interact with APAH can contribute to the development of novel therapeutic agents targeting polyamine metabolism, potentially for applications in areas like cancer treatment where polyamine modulation is a target.

Q2: What information does the crystal structure of msAPAH complexed with N-Hydroxyoctanamide reveal about their interaction?

A: The crystal structure of msAPAH in complex with N-Hydroxyoctanamide provides a detailed view of the enzyme's active site and how N-Hydroxyoctanamide binds to it []. This information can be used to understand the specific interactions between the inhibitor and the amino acid residues in the active site, such as hydrogen bonding and hydrophobic interactions. This knowledge is crucial for structure-based drug design and for understanding the mechanism of inhibition.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。